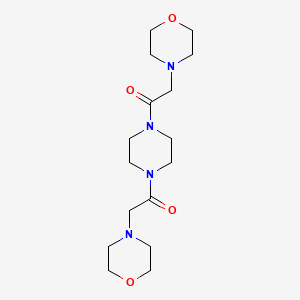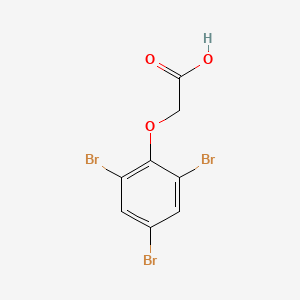
(2,4,6-Tribromophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety . It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry and industry.
Preparation Methods
The synthesis of acetic acid, 2-(2,4,6-tribromophenoxy)-, typically involves the bromination of phenoxyacetic acid. The reaction is carried out by treating phenoxyacetic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial production methods for this compound may involve large-scale bromination processes, where phenoxyacetic acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then purified through various techniques, such as recrystallization or chromatography, to obtain the final product .
Chemical Reactions Analysis
Acetic acid, 2-(2,4,6-tribromophenoxy)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of phenoxyacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetic acid, 2-(2,4,6-tribromophenoxy)-, involves its interaction with various molecular targets. The bromine atoms in the compound can form strong interactions with biological molecules, leading to changes in their structure and function. For example, the compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic activity .
The molecular pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, it may interfere with signal transduction pathways by modifying the activity of key signaling proteins .
Comparison with Similar Compounds
Acetic acid, 2-(2,4,6-tribromophenoxy)-, can be compared with other similar compounds, such as:
Phenoxyacetic Acid: Unlike acetic acid, 2-(2,4,6-tribromophenoxy)-, phenoxyacetic acid does not contain bromine atoms.
2,4,6-Tribromophenol: This compound is similar in structure but lacks the acetic acid moiety.
Brominated Flame Retardants: Compounds such as tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.
The uniqueness of acetic acid, 2-(2,4,6-tribromophenoxy)-, lies in its combination of a brominated phenoxy group with an acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
84998-84-5 |
|---|---|
Molecular Formula |
C8H5Br3O3 |
Molecular Weight |
388.83 g/mol |
IUPAC Name |
2-(2,4,6-tribromophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Br3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
NZVKXRXUNGXULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
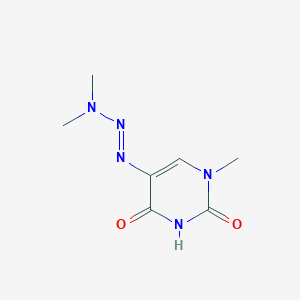
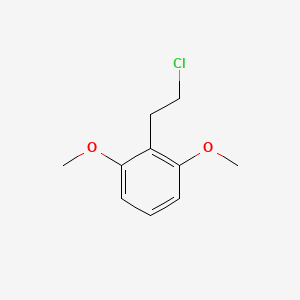
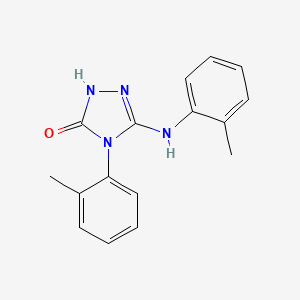
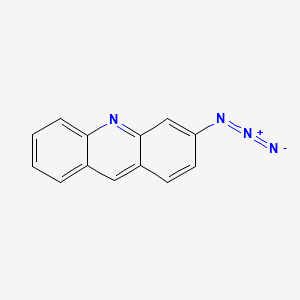
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)

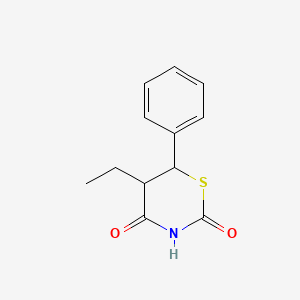
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
